Cas no 1154600-08-4 (2-(3-ethylpiperidin-1-yl)ethan-1-amine)

2-(3-ethylpiperidin-1-yl)ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(3-ethylpiperidin-1-yl)ethan-1-amine
-
- インチ: 1S/C9H20N2/c1-2-9-4-3-6-11(8-9)7-5-10/h9H,2-8,10H2,1H3
- InChIKey: VUOPYJZWNIBDDE-UHFFFAOYSA-N
- ほほえんだ: C(N)CN1CCCC(CC)C1
2-(3-ethylpiperidin-1-yl)ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10158-1G |
2-(3-ethylpiperidin-1-yl)ethan-1-amine |
1154600-08-4 | 95% | 1g |
¥ 3,220.00 | 2023-04-06 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00967669-1g |
2-(3-Ethylpiperidin-1-yl)ethan-1-amine |
1154600-08-4 | 98% | 1g |
¥3717.0 | 2023-03-01 | |
Ambeed | A1062784-1g |
2-(3-Ethylpiperidin-1-yl)ethan-1-amine |
1154600-08-4 | 98% | 1g |
$541.0 | 2024-04-26 | |
Enamine | EN300-181013-10g |
2-(3-ethylpiperidin-1-yl)ethan-1-amine |
1154600-08-4 | 10g |
$3683.0 | 2023-09-19 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10158-1g |
2-(3-ethylpiperidin-1-yl)ethan-1-amine |
1154600-08-4 | 95% | 1g |
¥3163.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10158-250mg |
2-(3-ethylpiperidin-1-yl)ethan-1-amine |
1154600-08-4 | 95% | 250mg |
¥1517.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10158-250.0mg |
2-(3-ethylpiperidin-1-yl)ethan-1-amine |
1154600-08-4 | 95% | 250.0mg |
¥1517.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10158-1.0g |
2-(3-ethylpiperidin-1-yl)ethan-1-amine |
1154600-08-4 | 95% | 1.0g |
¥3163.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10158-500MG |
2-(3-ethylpiperidin-1-yl)ethan-1-amine |
1154600-08-4 | 95% | 500MG |
¥ 2,574.00 | 2023-04-06 | |
Enamine | EN300-181013-1.0g |
2-(3-ethylpiperidin-1-yl)ethan-1-amine |
1154600-08-4 | 1g |
$857.0 | 2023-06-08 |
2-(3-ethylpiperidin-1-yl)ethan-1-amine 関連文献
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
8. Book reviews
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
2-(3-ethylpiperidin-1-yl)ethan-1-amineに関する追加情報
Research Briefing on 2-(3-ethylpiperidin-1-yl)ethan-1-amine (CAS: 1154600-08-4) in Chemical Biology and Pharmaceutical Applications
2-(3-ethylpiperidin-1-yl)ethan-1-amine (CAS: 1154600-08-4) is a piperidine derivative that has recently garnered attention in chemical biology and pharmaceutical research due to its potential as a versatile scaffold for drug discovery. This compound, characterized by its ethyl-substituted piperidine core and terminal amine functionality, has been explored for its interactions with various biological targets, including G protein-coupled receptors (GPCRs) and neurotransmitter transporters. Recent studies have highlighted its utility in the design of novel therapeutic agents, particularly in the fields of central nervous system (CNS) disorders and infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry investigated the pharmacological profile of 2-(3-ethylpiperidin-1-yl)ethan-1-amine derivatives as modulators of the sigma-1 receptor, a promising target for neurodegenerative diseases such as Alzheimer's and Parkinson's. The research team synthesized a series of analogs and evaluated their binding affinities, identifying several compounds with sub-micromolar potency. Molecular docking studies revealed that the ethylpiperidine moiety plays a critical role in receptor interaction, while the terminal amine group contributes to improved blood-brain barrier permeability.
In the field of antimicrobial research, a recent patent application (WO2023051234) disclosed the use of 2-(3-ethylpiperidin-1-yl)ethan-1-amine as a key intermediate in the synthesis of novel quinolone antibiotics. The modified structure demonstrated enhanced activity against drug-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics. This finding suggests potential applications in addressing the growing challenge of antimicrobial resistance.
Pharmacokinetic studies of 2-(3-ethylpiperidin-1-yl)ethan-1-amine have revealed favorable absorption and distribution properties. A 2024 preclinical investigation reported in European Journal of Pharmaceutical Sciences demonstrated good oral bioavailability (78%) in rodent models, with rapid distribution to target tissues including the brain, liver, and kidneys. The compound exhibited a half-life of approximately 4.5 hours, suggesting potential for once- or twice-daily dosing regimens in clinical applications.
The synthetic accessibility of 2-(3-ethylpiperidin-1-yl)ethan-1-amine has also been a subject of recent optimization efforts. A green chemistry approach published in ACS Sustainable Chemistry & Engineering (2023) described an improved synthetic route with 85% overall yield, utilizing catalytic hydrogenation and minimizing hazardous reagents. This advancement addresses previous challenges in large-scale production while aligning with pharmaceutical industry sustainability goals.
Ongoing research continues to explore the therapeutic potential of 2-(3-ethylpiperidin-1-yl)ethan-1-amine derivatives. Current investigations include their application as: 1) allosteric modulators of metabotropic glutamate receptors for psychiatric disorders, 2) components of targeted drug delivery systems for cancer therapy, and 3) building blocks for the development of positron emission tomography (PET) tracers in neurological imaging. The compound's structural flexibility and demonstrated biological activity position it as a valuable scaffold for future drug discovery efforts across multiple therapeutic areas.
1154600-08-4 (2-(3-ethylpiperidin-1-yl)ethan-1-amine) 関連製品
- 874754-38-8(2-{4-(3-methylphenoxy)butylsulfanyl}-1H-1,3-benzodiazole)
- 959290-86-9(2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid)
- 1567897-74-8((3R)-1-(2-methylpropyl)pyrrolidin-3-ol)
- 2680802-27-9(1-acetyl-4-(3-chlorophenyl)methylpiperidine-4-carboxylic acid)
- 2138429-97-5(3-Amino-3-cyclopropyl-2,2-difluoropropanoic acid hydrochloride)
- 1796928-46-5(3-(2-Chloro-6-fluorophenyl)-5-(hydroxymethyl)-4-isoxazolylcarboxylic Acid)
- 1806746-24-6(Methyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate)
- 1443310-32-4(1-[4-methoxy-3-(2-methylpropoxy)phenyl]ethanol)
- 2169539-44-8(2-hydroxy-3-(2,4,5-trifluorophenyl)propanoic acid)
- 90356-10-8(N-4-Cyano-3-(trifluoromethyl)phenyl-2-hydroxy-2-methyl-3-(methylthio)propanamide)
